molecular formula C6H4Br2S B8762808 2-(2,2-Dibromoethenyl)thiophene

2-(2,2-Dibromoethenyl)thiophene

Cat. No. B8762808
M. Wt: 267.97 g/mol
InChI Key: VZAKMVINLRXAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05223518

Procedure details

Mix carbon tetrabromide (49.8 g, 150 mmol) and methylene chloride (75 mL) and cool to 0° C. Add, by dropwise addition, a solution of triphenylphosphine (78.6 g, 300 mmol) in methylene chloride (75 mL). Stir at 0° C. for 30 minutes. Add, by dropwise addition, a solution of 2-thiophene-carboxaldehyde (8.75 g, 78.8 mmol) in methylene chloride (75 mL). Remove the cooling bath and stir at room temperature until the reaction is complete. Pour onto ethyl ether and water, separate the organic layer and dry (MgSO4). Filter and evaporate the solvent in vacuo. Purify by silica gel chromatography to yield the title compound.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[S:25]1[CH:29]=[CH:28][CH:27]=[C:26]1[CH:30]=O>C(Cl)Cl>[Br:2][C:1]([Br:5])=[CH:30][C:26]1[S:25][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
49.8 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
78.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
8.75 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add, by dropwise addition
ADDITION
Type
ADDITION
Details
Add, by dropwise addition
CUSTOM
Type
CUSTOM
Details
Remove the cooling bath
STIRRING
Type
STIRRING
Details
stir at room temperature until the reaction
ADDITION
Type
ADDITION
Details
Pour onto ethyl ether and water
CUSTOM
Type
CUSTOM
Details
separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(=CC=1SC=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.